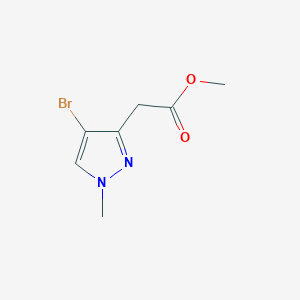

methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

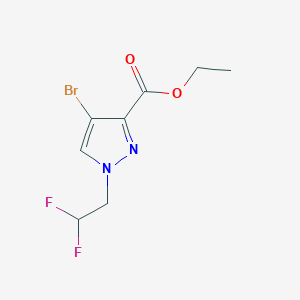

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a chemical compound with the Inchi Code 1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 . It is a colorless or white solid or liquid .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its Inchi Code 1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.04 . It is a colorless or white solid or liquid . Its solubility is classified as very soluble, with a solubility of 2.54 mg/ml .Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups, which can lead to the creation of compounds with potential antiviral, anti-inflammatory, and anticancer properties .

Development of Antiviral Agents

The pyrazole ring present in methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a common feature in many antiviral agents. Researchers can modify this compound to develop new medications targeting a range of viruses, including influenza and HIV .

Anti-inflammatory Applications

Due to its structural similarity to other anti-inflammatory agents, this compound could be used as a starting point for the development of new anti-inflammatory drugs. Its bromine atom offers a site for further chemical modifications .

Anticancer Research

The brominated pyrazole moiety is often found in molecules with anticancer activity. Scientists can use methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate to synthesize new compounds and test their efficacy against various cancer cell lines .

Material Science

In material science, this compound could be used to synthesize new polymers or coatings with unique properties, such as increased resistance to degradation or improved thermal stability .

Agricultural Chemistry

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate might be utilized in the synthesis of novel pesticides or herbicides. The pyrazole ring is a common motif in many agricultural chemicals, and modifications to this compound could lead to the development of more effective or environmentally friendly products .

Safety and Hazards

This compound is considered hazardous. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety information includes the precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name |

methyl 2-(4-bromo-1-methylpyrazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNDESFAXPCVDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CC(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2956266.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)

![1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2956284.png)

![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2956285.png)